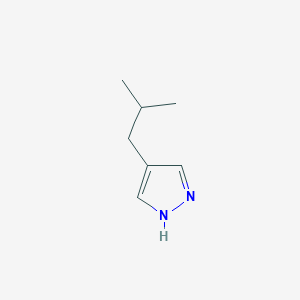
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MP3P and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MP3P involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which can affect neurotransmitter release and neuronal activity. MP3P has also been found to have some activity at other receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
MP3P has been found to have a variety of biochemical and physiological effects. In addition to its affinity for the dopamine D3 receptor, MP3P has been found to inhibit the reuptake of dopamine and norepinephrine, which can increase their levels in the brain. This compound has also been found to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MP3P in lab experiments is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying reward and motivation pathways in the brain. However, one limitation of using MP3P is its relatively low selectivity for the dopamine D3 receptor, as it also has some activity at other receptors. This can make it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research on MP3P. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. MP3P has been found to reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential. Another area of interest is its potential use as a tool for studying the role of the dopamine D3 receptor in reward and motivation pathways in the brain. Further research is needed to fully understand the potential applications of MP3P in scientific research.
Méthodes De Synthèse
The synthesis of MP3P involves the reaction of 6-methyl-4-hydroxy-2H-pyran-2-one with 1-(2-phenoxypropanoyl)pyrrolidine-3-amine. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
MP3P has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. This makes MP3P a potential tool for studying these pathways and their role in addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
6-methyl-4-[1-(2-phenoxypropanoyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-10-17(11-18(21)23-13)25-16-8-9-20(12-16)19(22)14(2)24-15-6-4-3-5-7-15/h3-7,10-11,14,16H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXXEWDLIFOQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2825802.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2825807.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2825808.png)




![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)

![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)
![2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2825822.png)
